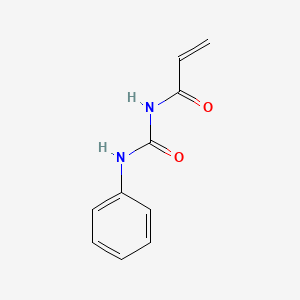
1-Phenyl-3-(prop-2-enoyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anti-Inflammatory Applications
“1-Phenyl-3-(prop-2-enoyl)urea” has been studied for its potential anti-inflammatory properties . The compound has been analyzed against inflammation receptors such as Secretory Phospholipase A2 (sPLA2-X), Cyclooxygenase-2 (COX-2), Interleukin-1 Receptor-associated Kinase 4 (IRAK4), Tumor Necrosis Factor (TNF-alpha), and Inducible Nitric Oxide Synthase 4 . The study revealed that the compound showed the best binding affinity with receptor sPLA2-X .
Drug Design and Development
The compound has been used in in-silico techniques for drug design and development . The ligand molecule was sketched in Chemdraw Ultra v 10.0, and docking was performed using AutoDock Vina . The receptor showing the best binding affinity with the ligand molecule was further analyzed via Molecular Dynamics (MD) Simulations .
ADME Analysis
The compound has been used in the analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) properties . Swiss-ADME and Pre-ADMET web servers were used for ADME, drug-likeness, and toxicity analysis .
Potential Therapy for Inflammatory Disorders
The study revealed that “1-Phenyl-3-(prop-2-enoyl)urea” is a significant inhibitor of sPLA2-X and can be further used as a potential therapy against inflammatory disorders .
In-Silico Modelling
The compound has been used in in-silico modelling against anti-inflammatory drug targets . The 3D structures of the receptors were retrieved from Protein Data Bank in PDB format .
MD Simulations
The compound has been used in Molecular Dynamics (MD) Simulations . The receptor showing the best binding affinity with the ligand molecule was further analyzed via MD Simulations using iMODS web server .
Propriétés
IUPAC Name |
N-(phenylcarbamoyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-9(13)12-10(14)11-8-6-4-3-5-7-8/h2-7H,1H2,(H2,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJPYSLOJFWBAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(=O)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516456 |
Source


|
| Record name | N-(Phenylcarbamoyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(prop-2-enoyl)urea | |
CAS RN |
71868-35-4 |
Source


|
| Record name | N-(Phenylcarbamoyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

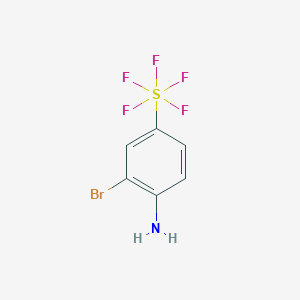


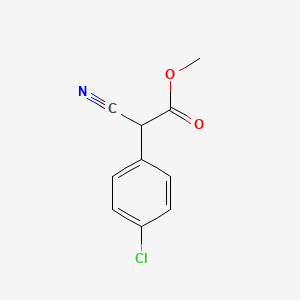
![2-[(Propylamino)methyl]phenol](/img/structure/B1282098.png)
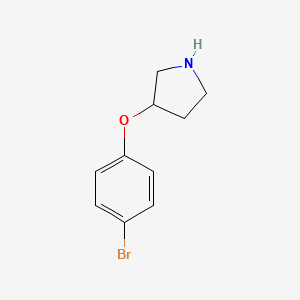

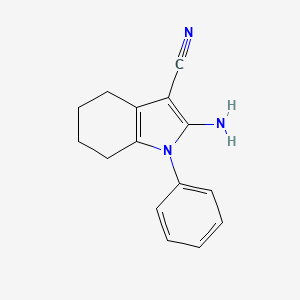
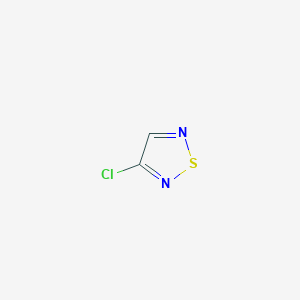



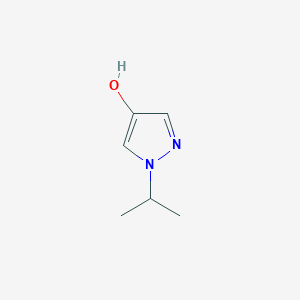
![Thieno[2,3-c]pyridin-4-ol](/img/structure/B1282128.png)